2,2'-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions to form the sulfanediylbenzene structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: A compound with a similar structure but different functional groups.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Another compound with a biphenyl core and different substituents.
Uniqueness
2,2’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C42H32N2O5S2 |
---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfanylphenoxy]phenyl]sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C42H32N2O5S2/c45-39-35-23-1-2-24(21-23)36(35)40(46)43(39)27-5-13-31(14-6-27)50-33-17-9-29(10-18-33)49-30-11-19-34(20-12-30)51-32-15-7-28(8-16-32)44-41(47)37-25-3-4-26(22-25)38(37)42(44)48/h1-20,23-26,35-38H,21-22H2 |
InChI Key |
RMTDZZNHFDTNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)OC6=CC=C(C=C6)SC7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
Origin of Product |
United States |
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